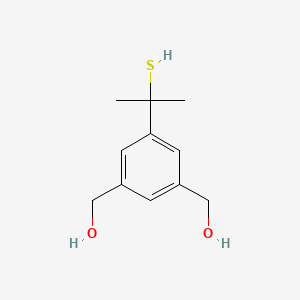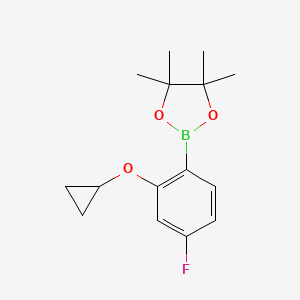![molecular formula C13H19NO4 B8410435 tert-butyl N-[4-(hydroxymethyl)-2-methoxyphenyl]carbamate](/img/structure/B8410435.png)
tert-butyl N-[4-(hydroxymethyl)-2-methoxyphenyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-butyl N-[4-(hydroxymethyl)-2-methoxyphenyl]carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a hydroxymethyl group, and a methoxyphenyl group attached to a carbamate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(hydroxymethyl)-2-methoxyphenylcarbamate typically involves the reaction of 4-(hydroxymethyl)-2-methoxyphenol with tert-butyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the carbamate linkage.
Industrial Production Methods
In an industrial setting, the production of tert-butyl 4-(hydroxymethyl)-2-methoxyphenylcarbamate may involve the use of continuous flow reactors to enhance the efficiency and yield of the reaction. Flow microreactor systems have been employed to achieve a more sustainable and scalable synthesis process . These systems allow for precise control over reaction parameters, leading to improved product quality and reduced waste.
Analyse Chemischer Reaktionen
Types of Reactions
tert-butyl N-[4-(hydroxymethyl)-2-methoxyphenyl]carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The carbamate moiety can be reduced to yield the corresponding amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of 4-(carboxymethyl)-2-methoxyphenylcarbamate.
Reduction: Formation of 4-(hydroxymethyl)-2-methoxyaniline.
Substitution: Formation of various substituted phenylcarbamates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.
Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and coatings with enhanced properties
Wirkmechanismus
The mechanism of action of tert-butyl 4-(hydroxymethyl)-2-methoxyphenylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate moiety can form covalent bonds with active site residues of enzymes, leading to inhibition or modulation of their activity. Additionally, the methoxyphenyl group can engage in hydrophobic interactions with protein surfaces, further influencing the compound’s biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tert-butyl 4-(hydroxymethyl)phenylcarbamate
- Tert-butyl 2-(hydroxymethyl)piperazine-1-carboxylate
- Tert-butyl 4-(hydroxymethyl)-2-methylindole
Uniqueness
tert-butyl N-[4-(hydroxymethyl)-2-methoxyphenyl]carbamate is unique due to the presence of both a methoxy group and a hydroxymethyl group on the phenyl ring. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Eigenschaften
Molekularformel |
C13H19NO4 |
|---|---|
Molekulargewicht |
253.29 g/mol |
IUPAC-Name |
tert-butyl N-[4-(hydroxymethyl)-2-methoxyphenyl]carbamate |
InChI |
InChI=1S/C13H19NO4/c1-13(2,3)18-12(16)14-10-6-5-9(8-15)7-11(10)17-4/h5-7,15H,8H2,1-4H3,(H,14,16) |
InChI-Schlüssel |
LHAVNJFXFCOUED-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1=C(C=C(C=C1)CO)OC |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(2-{[4-(Trifluoromethyl)benzyl]amino}ethyl)phenol](/img/structure/B8410369.png)
![8-methoxy-5-methyl-1H-benzo[b]azepin-2(3H)-one](/img/structure/B8410381.png)



![3-Bromo-5-{[(4-methoxybenzyl)oxy]methyl}pyridine](/img/structure/B8410407.png)


![N-[1-(4-chloro-3-nitrophenyl)ethyl]acetamide](/img/structure/B8410420.png)
amino}-3-methoxypropanoic acid](/img/structure/B8410425.png)
![4-[4-[[4-(4-chlorophenyl)-6,6-dimethyl-2,5-dihydropyran-3-yl]methyl]piperazin-1-yl]-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzoic acid](/img/structure/B8410430.png)

